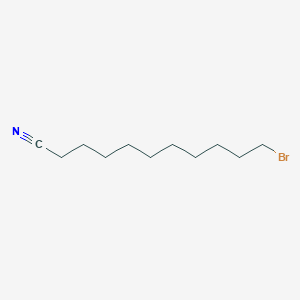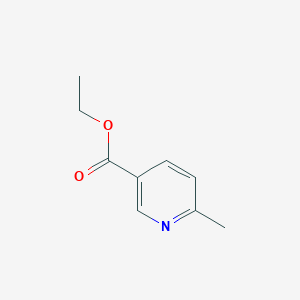
(2-Phenylphenyl)urea
Übersicht
Beschreibung
“(2-Phenylphenyl)urea” is a chemical compound with the CAS Number: 13262-46-9 and a molecular weight of 212.25 . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The IUPAC name for “(2-Phenylphenyl)urea” is N-[1,1’-biphenyl]-2-ylurea . The InChI code for this compound is 1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) .
Physical And Chemical Properties Analysis
“(2-Phenylphenyl)urea” is a powder that is stored at room temperature . Its molecular weight is 212.25 .
Wissenschaftliche Forschungsanwendungen
Cancer Immunotherapy
(2-Phenylphenyl)urea: derivatives have been studied for their potential as IDO1 inhibitors . IDO1 is an enzyme involved in tryptophan metabolism and plays a significant role in cancer immunotherapy. Compounds with phenyl urea structures have shown potent inhibitory activity against IDO1, which can be beneficial for developing new anti-tumor agents. For instance, a derivative named compound i12 exhibited strong IDO1 inhibition and demonstrated anti-tumor efficacy in vivo .
Proteomics Research
In proteomics, (2-Phenylphenyl)urea is utilized as a specialty chemical . Its molecular structure allows it to interact with proteins and enzymes, making it a valuable tool for studying protein functions, interactions, and the biochemical pathways they are involved in.
Agricultural Enhancement
Nano-urea formulations, which may include (2-Phenylphenyl)urea , are being explored for their efficiency in fertilizer applications . These formulations aim to provide a more controlled release of nitrogen, enhancing plant growth and reducing the environmental impact compared to conventional fertilizers.
Molecular Docking Studies
The phenyl urea group in compounds like (2-Phenylphenyl)urea can bind to target enzymes through π-interactions and hydrogen bonds, as observed in molecular docking studies . This property is crucial for the design of enzyme inhibitors and understanding their binding mechanisms.
Wirkmechanismus
Target of Action
Urea derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Urea and its derivatives are known to interact with their targets through noncovalent interactions, which can lead to changes in the target’s structure and function .
Biochemical Pathways
Urea and its derivatives are known to be involved in various biochemical processes, including protein and nucleic acid metabolism .
Pharmacokinetics
Urea and its derivatives are known to be highly soluble and can be distributed throughout the body .
Result of Action
Urea and its derivatives are known to have various effects on cells, including changes in cell structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Phenylphenyl)urea. Factors such as temperature, pH, and the presence of other substances can affect the activity of urea and its derivatives .
Eigenschaften
IUPAC Name |
(2-phenylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLYIRABQGWLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307330 | |
| Record name | (2-phenylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylphenyl)urea | |
CAS RN |
13262-46-9 | |
| Record name | NSC190737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-phenylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)



![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)




